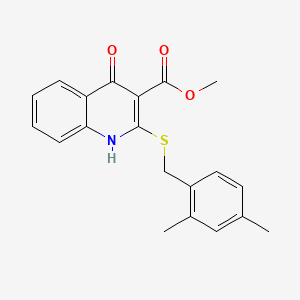

2-((2,4-diméthylbenzyl)thio)-4-oxo-1,4-dihydroquinoléine-3-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Applications De Recherche Scientifique

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

Target of Action

The compound “Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a complex molecule that may interact with multiple targets. It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It is known that compounds with a thiophene ring system, like this one, can exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Given the broad range of biological activities associated with thiophene-based analogs , it is likely that this compound could influence multiple biochemical pathways. These could include pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis, among others.

Pharmacokinetics

The compound’s structure suggests that it could potentially be metabolized in the liver, similar to other complex organic compounds .

Result of Action

Given the range of biological activities associated with thiophene-based analogs , it is likely that this compound could have a variety of effects at the molecular and cellular level. These could include changes in gene expression, protein function, cell signaling, and more.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzyl chloride with 2-mercaptoquinoline-3-carboxylate under basic conditions to form the thioether linkage. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Carboxylic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-((2,4-dimethylphenyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Methyl 2-((2,4-dimethylbenzyl)thio)-4-hydroxy-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific thioether linkage and the presence of both the quinoline and benzyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Activité Biologique

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be described as follows:

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 342.43 g/mol

- IUPAC Name : Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that compounds similar to methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit significant antimicrobial properties against a range of pathogens. For instance:

| Pathogen Type | Activity | Reference |

|---|---|---|

| Bacteria | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) | |

| Fungi | Inhibitory effects on Candida species | |

| Viruses | Potential antiviral activity against HIV |

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of cell proliferation and promotion of programmed cell death in various cancer cell lines.

| Cancer Type | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer | Cytotoxicity | Induction of apoptosis via mitochondrial pathway | |

| Lung Cancer | Reduced growth rate | Inhibition of cell cycle progression |

Anti-inflammatory Activity

Additionally, the compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and microbial metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed.

Case Studies

-

Antimicrobial Efficacy Study : A study conducted on various derivatives of quinoline reported that methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several bacterial strains.

- Findings : This suggests a potential role in treating antibiotic-resistant infections.

-

Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

- Results : Apoptotic markers were elevated post-treatment, indicating effective induction of apoptosis.

Propriétés

IUPAC Name |

methyl 2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-12-8-9-14(13(2)10-12)11-25-19-17(20(23)24-3)18(22)15-6-4-5-7-16(15)21-19/h4-10H,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGYKFYGBZHBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.